molecular formula C23H29N5 B2382416 5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 902022-29-1

5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2382416
CAS No.: 902022-29-1
M. Wt: 375.52
InChI Key: LBHNCCLRJIRXLX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its pharmacological versatility in drug discovery . The structure features:

  • 3-phenyl group: Enhances aromatic stacking interactions with biological targets.
  • 7-(4-(2-methylallyl)piperazin-1-yl) moiety: A piperazine ring modified with a 2-methylallyl group, which may modulate solubility, pharmacokinetics, and receptor selectivity .

Properties

IUPAC Name

7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5/c1-17(2)16-26-10-12-27(13-11-26)22-14-21(18(3)4)25-23-20(15-24-28(22)23)19-8-6-5-7-9-19/h5-9,14-15,18H,1,10-13,16H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHNCCLRJIRXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound incorporates a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. The presence of various functional groups within its structure suggests diverse pharmacological profiles.

Structural Characteristics

The molecular formula of this compound is C23H29N5, with a molecular weight of 375.52 g/mol. Its structure includes:

  • Isopropyl group : Enhances lipophilicity and potential membrane permeability.
  • Piperazine moiety : Often associated with neuropharmacological activity.
  • Phenyl group : Contributes to the compound's interaction with biological targets.

Anticancer Potential

Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been reported to exhibit significant anticancer activity. For instance, similar derivatives have shown the ability to inhibit cell viability in various cancer cell lines. The mechanism of action often involves interference with DNA and RNA synthesis due to structural similarities with nucleotide bases, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research on related compounds has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds similar to this compound have shown effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The pyrazolo[1,5-a]pyrimidine scaffold can mimic nucleotide structures, allowing it to bind to DNA and interfere with replication processes.
  • Enzyme Inhibition : Molecular docking studies suggest that similar compounds can inhibit key enzymes involved in bacterial cell wall synthesis and DNA gyrase activity, which are crucial for bacterial survival .
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing neuropharmacological pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability based on Lipinski's Rule of Five. Predictions indicate that it may possess favorable absorption characteristics and the ability to cross the blood-brain barrier .

Comparative Analysis

To contextualize its biological activity, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
7-Aryl-pyrazolo[1,5-a]pyrimidinesAryl substituents at position 7Enhanced anticancer activity
Pyrazolo[3,4-d]pyridazinesFused ring systemDifferent biological targets
Substituted pyrimidinesVarying substituents on the pyrimidine ringDiverse pharmacological effects

This table highlights how the unique combination of substituents in this compound may enhance its biological activity compared to other compounds in its class.

Case Studies and Research Findings

Research studies have evaluated the biological activities of various pyrazolo derivatives:

  • Antimicrobial Screening : Compounds derived from similar scaffolds were screened for their ability to inhibit microbial growth. Results indicated effective inhibition against clinical strains of bacteria .
  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The structural features of 5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine may enhance its efficacy against various cancer cell lines. For instance, studies have shown that related compounds can impair cell survival in colorectal carcinoma cells (HCT-116) .

Antiviral Properties

Compounds in this class have been investigated for their potential as inhibitors of viral replication. Notably, computational studies have suggested that pyrazolo[1,5-a]pyrimidine derivatives may interact effectively with the 3CLpro enzyme of SARS-CoV-2, indicating a promising avenue for antiviral drug development .

Selective Kinase Inhibition

The unique structure of this compound suggests it may act as a selective kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can block specific pathways involved in tumor growth and proliferation .

Synthesis Strategies

The synthesis of this compound can be achieved through several methods:

  • Ultrasound-assisted reactions have been employed to synthesize pyrazolo[1,5-a]pyrimidines efficiently while minimizing environmental impact .
  • The reaction of aminopyrazoles with acetylenic esters under specific conditions has yielded various derivatives with enhanced biological activity .

Case Study 1: Anticancer Efficacy

A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Antiviral Activity

In silico docking studies revealed that pyrazolo[1,5-a]pyrimidine derivatives could effectively bind to the active site of viral proteases, suggesting their potential as antiviral agents against RNA viruses .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
7-Aryl-pyrazolo[1,5-a]pyrimidinesAryl substituents at position 7Enhanced anticancer activity
Pyrazolo[3,4-d]pyridazinesFused ring systemDifferent biological targets
Substituted pyrimidinesVarying substituents on the pyrimidine ringDiverse pharmacological effects

This table highlights the versatility of the pyrazolo scaffold while emphasizing the unique combination of substituents present in this compound that may enhance its biological activity and selectivity compared to others in its class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among pyrazolo[1,5-a]pyrimidines include modifications at positions 5 , 7 , and 3 (Table 1):

Compound Name 5-Substituent 7-Substituent 3-Substituent Molecular Formula Molecular Weight (Da) Reference
5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Isopropyl 4-(2-methylallyl)piperazinyl Phenyl Not reported ~370–390 (estimated) N/A
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Isopropyl 4-methylpiperazinyl Phenyl C₂₁H₂₇N₅ 349.48
5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine Tert-butyl 4-(4-chlorobenzyl)piperazinyl Phenyl C₂₇H₃₁ClN₆ 483.03
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine Methyl Morpholinyl Phenyl C₁₈H₁₉N₅O 337.38

Key Observations :

  • Piperazine vs.
  • Steric effects : Tert-butyl substituents (e.g., ) increase molecular weight and lipophilicity, which may enhance target engagement but reduce solubility.

Physicochemical Properties

  • Lipophilicity : The 5-isopropyl group increases logP compared to methyl or unsubstituted analogues, as seen in compounds (logP ~3.5) vs. (logP ~2.8).
  • Hydrogen bonding: Piperazinyl groups (e.g., ) introduce hydrogen bond donors/acceptors, critical for target interactions, whereas morpholine () lacks this capability.
Antituberculosis Activity
  • 3-Phenylpyrazolo[1,5-a]pyrimidines with 7-amine/hydroxyl groups (e.g., compound 18 and 19 in ) showed moderate activity against Mycobacterium tuberculosis (MIC ~10–50 µM) but high cytotoxicity (SI <7.2).
  • Piperazinyl derivatives : The 4-(2-methylallyl)piperazine group in the target compound may reduce cytotoxicity compared to 4-methylpiperazine analogues (), though direct data are lacking.
Anticancer and Enzyme Modulation
  • Pyrazolo[1,5-a]pyrimidines with morpholine () or substituted piperazines () have been studied for kinase inhibition (e.g., PIKFYVE ) and matrix metalloproteinase (MMP) modulation ().

Q & A

Q. What strategies are effective for introducing heterocyclic substitutions at position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic aromatic substitution (e.g., piperazine in ) are common. and describe using silylformamidine reagents for regioselective functionalization. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) can reduce reaction times .

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